1-(2-Butoxy-1-methylethoxy)propan-2-ol

Catalog No.
S1540618
CAS No.
9003-13-8
M.F
C10H22O3
M. Wt
190.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Butoxy-1-methylethoxy)propan-2-ol

CAS Number

9003-13-8

Product Name

1-(2-Butoxy-1-methylethoxy)propan-2-ol

IUPAC Name

1-(1-butoxypropan-2-yloxy)propan-2-ol

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C10H22O3/c1-4-5-6-12-8-10(3)13-7-9(2)11/h9-11H,4-8H2,1-3H3

InChI Key

CUVLMZNMSPJDON-UHFFFAOYSA-N

SMILES

CCCCOCC(C)OCC(C)O

Solubility

0.24 M
In water, 1X10+3 mg/L at 30 °C
Solubility in water, g/100ml at 20 °C: 5

Synonyms

Stabilene

Canonical SMILES

CCCCOCC(C)OCC(C)O
  • Solvent

    Due to its properties as a colorless liquid with miscibility in both water and organic solvents, 1-(2-Butoxy-1-methylethoxy)propan-2-ol has been investigated as a solvent in scientific research. For instance, it can be used to dissolve other chemicals for experimentation or extraction processes PubChem: .

  • Material Science Research

    Some scientific research explores potential applications of 1-(2-Butoxy-1-methylethoxy)propan-2-ol in material science. For example, research has been conducted on its use in inks for polypropylene cups intended for food contact PubChem: .

1-(2-Butoxy-1-methylethoxy)propan-2-ol, also known as Dipropylene Glycol Monobutyl Ether (DPnB), is a colorless liquid organic compound. It is classified as an ether, meaning it has an oxygen atom connecting two alkyl groups []. DPnB is a man-made chemical and is not found naturally. It has industrial applications as a solvent and intermediate in various chemical processes [].

DPnB has gained some limited interest in scientific research, particularly for its potential use in certain pharmaceutical applications due to its solvent properties []. However, more research is needed to fully understand its potential benefits and risks.


Molecular Structure Analysis

The key feature of DPnB's structure is the central ether linkage (C-O-C) connecting a butyl group (CH3CH2CH2CH2-) to a propylene glycol moiety (CH2CH(OH)CH2OCH3) []. This structure gives the molecule both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, making it a useful solvent for various materials.

Another notable aspect is the presence of two chiral centers (asymmetric carbon atoms) within the propylene glycol moiety. This means DPnB can exist as stereoisomers, which are molecules with the same chemical formula but different spatial arrangements of atoms []. However, the specific impact of stereoisomerism on DPnB's properties requires further investigation.


Chemical Reactions Analysis

  • Cleavage: Ethers can be cleaved under acidic or basic conditions to form alcohols [].

For example, the reaction of DPnB with hydrochloric acid (HCl) could potentially yield 1-butanol and propylene glycol:

C10H22O3 (DPnB) + HCl -> CH3CH2CH2CH2OH (1-butanol) + CH2CH(OH)CH2OCH3 (propylene glycol) + HCl (aq)

  • Oxidation: Ethers can be oxidized under certain conditions to form ketones or aldehydes [].

The specific conditions and products of these reactions for DPnB would depend on the oxidizing agent used.


Physical And Chemical Properties Analysis

  • Melting Point: -70 °C []
  • Boiling Point: 231-233 °C []
  • Solubility: Miscible with most organic solvents, slightly soluble in water (1.3 g/L at 20 °C) []
  • Density: 0.89 g/cm³ []
  • Flash Point: 96 °C []

As mentioned earlier, research on DPnB's mechanism of action is limited. Due to its solvent properties, it might potentially dissolve or disperse other compounds, but the specific mechanisms for any biological effects are not well understood and require further investigation [].

While DPnB is not classified as a hazardous material according to the European Chemicals Agency (ECHA) [], some safety precautions are still recommended.

  • Inhalation: Inhalation of DPnB vapors can irritate the respiratory tract.
  • Skin Contact: Prolonged or repeated skin contact can cause irritation or dryness.
  • Environmental Impact: The discharge of DPnB into the environment should be minimized to avoid potential ecological effects.

Physical Description

Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

1.4

Boiling Point

200 °C
230 °C

Flash Point

APPROX 425 DEG (Open Cup)
111 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.6

Density

0.973-0.990
Relative density (water = 1): 0.91

LogP

1.5

Melting Point

None; turns to glass at -43 °C

GHS Hazard Statements

Aggregated GHS information provided by 1442 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 464 of 1442 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 978 of 1442 companies with hazard statement code(s):;
H302 (38.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (40.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.001 mm Hg at 30 °C
Vapor pressure, Pa at 20 °C: 6

Pictograms

Irritant

Irritant

Other CAS

29911-28-2
9003-13-8

Wikipedia

1-(2-butoxy-1-methylethoxy)propan-2-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Antistatic; Emollient; Skin conditioning; Surfactant
FLY REPELLENTS

Methods of Manufacturing

Reaction of excess propylene oxide with butanol

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
2-Propanol, 1-(2-butoxy-1-methylethoxy)-: ACTIVE
There are 2 active ingredients in reregistration case 3123 for polypropylene glycol. The RED evaluates the only active ingredient in this case with currently registered products; therefore, only butoxypolypropylene glycol (BPG), PC Code 011901/CAS No. 9003-13-8, 57 active products as of September, 2001 / was assessed. The other active ingredient in this case /poly(oxy(methyl-1,2ethanediyl)), alpha-hydro-omegahydroxy,CAS No. 25322-69-4 / has no product registrations /last pesticide product cancelled October 10, 1989/ and is not being supported for reregistration. This active ingredient would be evaluated only if and when new registration applications were to be submitted for new products.
Products and formulations that contain Butoxypolypropylene glycol (BPG) have a combination of other active ingredients; pyrethrins and piperonyl butoxide are typical, although other potential combinations include a variety of synthetic pyrethroids.
... first registered by FMC in 1960. Bayer Environmental Science is currently the sole technical registrant... 57 active products as of September 2007. Being supported for reregistration.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Stabilene is ... used as a synergist for pyrethrins and allethrin, and improves the effectiveness of residual toxicants.

Dates

Modify: 2023-08-15

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